molecular formula C6H11O4P B2762172 3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid CAS No. 33472-67-2

3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid

Cat. No. B2762172
CAS RN: 33472-67-2
M. Wt: 178.124
InChI Key: RZHSSINEDHNUGW-UHFFFAOYSA-N
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Description

“3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid” is a chemical compound with the molecular formula C6H11O4P . It has a molecular weight of 178.12 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid” is 1S/C6H11O4P/c1-3-11(9,10)5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/b5-4+ . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid” is a powder that is stored at room temperature . Its boiling point and other physical properties are not specified in the available resources .

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(E)-3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O4P/c1-3-11(9,10)5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHSSINEDHNUGW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(C(=CC(=O)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCP(=O)(/C(=C/C(=O)O)/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid

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